Patchoulane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Patchoulane is a natural sesquiterpene that is commonly found in the essential oil of patchouli plants. It is a highly aromatic compound that has been used for centuries in traditional medicine and perfumery. In recent years, patchoulane has gained attention from the scientific community due to its potential therapeutic applications.

科学的研究の応用

Phytochemistry and Pharmacological Activities

Phytochemical Constituents and Pharmacological Activities Patchouli, particularly Pogostemon cablin Benth., is an aromatic medicinal plant of industrial importance, utilized extensively in traditional medicine and the fragrance industry. The phytochemical profile of patchouli is diverse, encompassing terpenoids, phytosterols, flavonoids, organic acids, lignins, alkaloids, glycosides, alcohols, and aldehydes. Notably, compounds such as patchouli alcohol, α-patchoulene, β-patchoulene, α-bulnesene, seychellene, norpatchoulenol, pogostone, eugenol, and pogostol are predominant. These compounds impart various biological activities, including antioxidant, analgesic, anti-inflammatory, antiplatelet, antithrombotic, aphrodisiac, antidepressant, antimutagenic, antiemetic, fibrinolytic, and cytotoxic properties. Despite these reported activities, there's a need for further scientific validation and standardization of the bioactivity of purified compounds from patchouli (Swamy & Sinniah, 2015).

Sesquiterpenes in Cyperus Rotundus

Sesquiterpenes and Antitumor Activity The rhizomes of Cyperus rotundus, containing patchoulane-type sesquiterpenes, have been traditionally used for various medicinal purposes, including estrogenic and anti-inflammatory treatments. Notably, 6-acetoxy cyperene, a patchoulane-type sesquiterpene isolated from C. rotundus rhizomes, exhibited potent cytotoxic activity in human ovarian cancer cells, inducing caspase-dependent apoptosis. This highlights the therapeutic potential of patchoulane-type compounds in cancer treatment (Ahn et al., 2015).

Patchoulane-Type Sesquiterpenes and Their Derivatives Patchoulane-type sesquiterpenes have been identified in various plants, with Cyperus rotundus and Croton crassifolius being notable examples. These compounds are of interest due to their diverse biological activities, including potential antitumor effects. However, it's important to note that not all sesquiterpenes demonstrate significant bioactivity, and further research is required to fully understand their potential and applications (Kim et al., 2012; Yuan et al., 2017).

Agrotechnology and Biotechnological Aspects

Patchouli Cultivation and Biotechnology Patchouli is a highly demanded plant in the fragrance industry. Its cultivation and biotechnological aspects are crucial for ensuring a consistent supply of high-quality patchouli oil. This involves clonal propagation, understanding plant biology and chemistry, and employing modern techniques to authenticate and prevent adulteration of patchouli herb. The comprehensive information on patchouli cultivation and biotechnology aids in meeting global demands and improving the rural economy (Swamy & Sinniah, 2016).

Miscellaneous Research Applications

Analgesic and Anti-inflammatory Activities The sesquiterpene fraction of Annona reticulata bark, which includes patchoulane, was found to exhibit significant analgesic and anti-inflammatory activities. This indicates the potential of patchoulane and its derivatives in the development of new analgesic and anti-inflammatory agents (Chavan, Wakte, & Shinde, 2012).

Polyploidy Induction in Patchouli The induction of polyploidy in patchouli using colchicine treatment has been explored to increase the genetic diversity and potentially enhance the content of patchouli alcohol, a key component of patchouli oil. This approach could lead to the development of new patchouli genotypes with improved traits (Afifah, Wiendi, & Maharijaya, 2020).

特性

CAS番号 |

19078-35-4 |

|---|---|

製品名 |

Patchoulane |

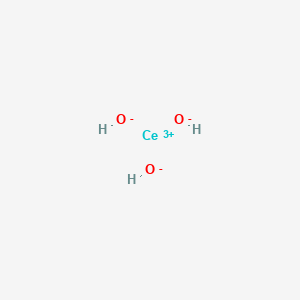

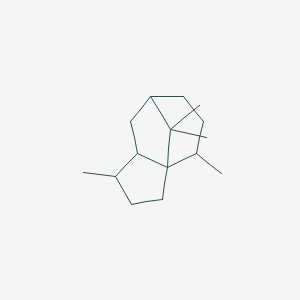

分子式 |

C15H26 |

分子量 |

206.37 g/mol |

IUPAC名 |

4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undecane |

InChI |

InChI=1S/C15H26/c1-10-7-8-15-11(2)5-6-12(9-13(10)15)14(15,3)4/h10-13H,5-9H2,1-4H3 |

InChIキー |

MVZZUMCHPFHUOS-UHFFFAOYSA-N |

SMILES |

CC1CCC23C1CC(C2(C)C)CCC3C |

正規SMILES |

CC1CCC23C1CC(C2(C)C)CCC3C |

その他のCAS番号 |

25491-20-7 19078-35-4 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。